molecular formula C15H14O3 B13924829 5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid

5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid

Cat. No.: B13924829
M. Wt: 242.27 g/mol
InChI Key: USHITOUIUBCPFY-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol. It is a derivative of biphenyl, characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 3-position on the biphenyl ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-methylbiphenyl-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbiphenyl as the starting material.

    Carboxylation: The carboxylic acid group is introduced at the 3-position via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for 5-Methoxy-2-methylbiphenyl-3-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

5-Methoxy-2-methylbiphenyl-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbiphenyl-3-carboxylic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    5-Methoxybiphenyl-3-carboxylic acid: Lacks the methyl group, affecting its steric and electronic characteristics.

    2-Methyl-5-methoxybiphenyl: Lacks the carboxylic acid group, altering its acidity and solubility.

Uniqueness

5-Methoxy-2-methylbiphenyl-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

5-methoxy-2-methyl-3-phenylbenzoic acid

InChI

InChI=1S/C15H14O3/c1-10-13(11-6-4-3-5-7-11)8-12(18-2)9-14(10)15(16)17/h3-9H,1-2H3,(H,16,17)

InChI Key

USHITOUIUBCPFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C(=O)O)OC)C2=CC=CC=C2

Origin of Product

United States

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